

Y12196 (Quinofumelin): A Technical Guide on its Antifungal Activity Against Fusarium graminearum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Y12196	
Cat. No.:	B13902968	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y12196, identified as quinofumelin, is a novel quinoline fungicide demonstrating potent activity against the economically significant plant pathogen Fusarium graminearum. This document provides an in-depth technical overview of its mechanism of action, quantitative antifungal efficacy, and detailed experimental protocols for its evaluation. Quinofumelin targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), leading to the disruption of essential cellular processes in F. graminearum. This guide synthesizes current research to provide a comprehensive resource for professionals engaged in antifungal research and development.

Introduction

Fusarium graminearum is the primary causal agent of Fusarium head blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON).[1][2] The emergence of fungicide resistance necessitates the discovery of novel compounds with unique modes of action. Quinofumelin (Y12196), a quinoline derivative developed by Mitsui Chemicals Co., Ltd., has emerged as a promising candidate for the control of F. graminearum.[3][4] This technical guide details the antifungal properties and molecular target of quinofumelin, providing a foundation for further research and application.

Quantitative Antifungal Activity

Quinofumelin exhibits significant inhibitory activity against various developmental stages of F. graminearum. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Antifungal Activity of Quinofumelin against Fusarium graminearum

Activity Metric	Value Range (μg/mL)	Average Value (μg/mL)	No. of Isolates Tested	Reference
EC50 (Mycelial Growth)	0.007 - 0.039	0.019 ± 0.007	100	[1][5]
EC ₅₀ (Spore Germination)	0.051 - 0.205	0.087 ± 0.024	50	[1][5]

Table 2: Inhibitory Effect of Quinofumelin on Deoxynivalenol (DON) Production by F. graminearum

Quinofumelin Concentration (μg/mL)	Effect on DON Production	Reference
0.035 (EC ₅₀)	Significantly reduced	[1]
0.35 (10 x EC ₅₀)	Significantly reduced	[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of quinofumelin against F. graminearum is the inhibition of the pyrimidine biosynthesis pathway.[3][4]

Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)

Transcriptomic and metabolomic analyses have revealed that quinofumelin treatment leads to the down-regulation of dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes

the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[6]

Disruption of Pyrimidine Supply

By inhibiting DHODH, quinofumelin effectively blocks the production of uracil and its derivatives, which are essential for the synthesis of DNA, RNA, and other vital macromolecules. This disruption of pyrimidine metabolism ultimately leads to the cessation of fungal growth and development.

Rescue Experiments

The inhibitory effects of quinofumelin on mycelial growth can be reversed by the addition of exogenous uridine monophosphate (UMP), uridine, or uracil to the growth medium.[3][4] However, the addition of dihydroorotate, the substrate of DHODH, does not restore growth, further confirming that DHODH is the specific target of quinofumelin.[3][4]

Click to download full resolution via product page

Inhibition of the Pyrimidine Biosynthesis Pathway by Quinofumelin.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of quinofumelin against F. graminearum.

Antifungal Susceptibility Testing: Broth Microdilution Method

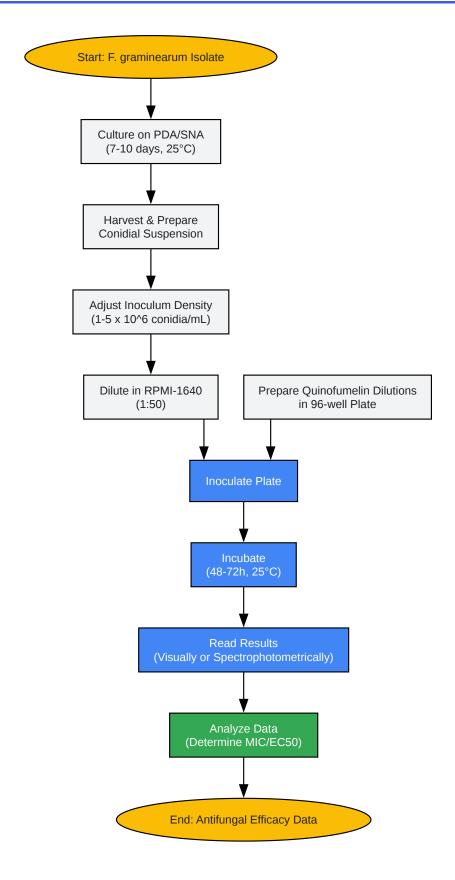
This protocol is adapted from established methodologies for filamentous fungi.[7][8]

Foundational & Exploratory

Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of quinofumelin against F. graminearum.

Materials:

- F. graminearum isolates
- Potato Dextrose Agar (PDA) or Synthetic Nutrient-Poor Agar (SNA) for sporulation
- Quinofumelin stock solution (in DMSO)
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- Sterile 96-well microtiter plates
- · Spectrophotometer or plate reader


Procedure:

- Inoculum Preparation:
 - Culture F. graminearum on PDA or SNA plates at 25°C for 7-10 days to induce sporulation.
 - Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.05%
 Tween 80 and gently scraping the surface.
 - Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
 - \circ Adjust the conidial suspension to a concentration of 1-5 x 10 6 conidia/mL using a hemocytometer.
 - \circ Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum density of 2- 10×10^4 conidia/mL.
- Drug Dilution:
 - Prepare a series of twofold dilutions of quinofumelin in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.001 to 10 μg/mL.

- Include a drug-free well as a positive growth control and a medium-only well as a sterility control.
- Inoculation and Incubation:
 - $\circ~$ Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the drug dilution.
 - Incubate the plates at 25°C for 48-72 hours.
- Data Analysis:
 - Determine the MIC visually as the lowest concentration of quinofumelin that causes complete inhibition of visible growth.
 - Alternatively, for EC₅₀ determination, measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) using a microplate reader.
 - Calculate the percentage of growth inhibition for each concentration relative to the drugfree control.
 - Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Click to download full resolution via product page

Workflow for Antifungal Susceptibility Testing.

Mycelial Growth Inhibition Assay

Objective: To assess the effect of quinofumelin on the vegetative growth of F. graminearum.

Materials:

- F. graminearum isolates
- Potato Dextrose Agar (PDA)
- Quinofumelin stock solution (in DMSO)
- Sterile Petri dishes (90 mm)
- Cork borer (5 mm diameter)

Procedure:

- Media Preparation:
 - Prepare PDA and amend with various concentrations of quinofumelin (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5 μg/mL) after autoclaving and cooling the medium to approximately 50-55°C.
 - Pour the amended PDA into sterile Petri dishes.
- Inoculation:
 - From the edge of a actively growing F. graminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each quinofumelin-amended
 PDA plate.
- Incubation:
 - Incubate the plates at 25°C in the dark.
- Data Collection and Analysis:

- Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
- Calculate the average colony diameter for each concentration.
- Determine the percentage of mycelial growth inhibition relative to the control.
- Calculate the EC50 value as described in the broth microdilution protocol.

Transcriptomic and Metabolomic Analysis

Objective: To identify the molecular pathways affected by quinofumelin in F. graminearum.

Materials:

- F. graminearum isolate (e.g., PH-1)
- Yeast Extract Peptone Dextrose (YEPD) liquid medium
- Quinofumelin (at a concentration such as EC90)
- Liquid nitrogen
- RNA extraction kits
- Metabolite extraction solvents (e.g., methanol, chloroform)
- Next-generation sequencing (NGS) platform
- Mass spectrometer (e.g., LC-MS/MS)

Procedure:

- Fungal Culture and Treatment:
 - Grow F. graminearum in YEPD medium at 25°C with shaking for 24-48 hours.
 - Treat the culture with quinofumelin at the desired concentration (e.g., 1 μg/mL). An equivalent amount of DMSO should be added to the control culture.[3]

- Continue incubation for a defined period (e.g., 48 hours).[3]
- Sample Collection:
 - Harvest the mycelia by filtration.
 - Quickly freeze the mycelia in liquid nitrogen and store at -80°C until further processing.
- RNA Extraction and Sequencing (Transcriptomics):
 - Extract total RNA from the frozen mycelia using a suitable kit.
 - Assess RNA quality and quantity.
 - Prepare cDNA libraries and perform RNA sequencing on an NGS platform.
 - Analyze the sequencing data to identify differentially expressed genes (DEGs) between the quinofumelin-treated and control samples.
- Metabolite Extraction and Analysis (Metabolomics):
 - Extract metabolites from the frozen mycelia using appropriate solvents.
 - Analyze the metabolite profiles using mass spectrometry.
 - Identify differentially accumulated metabolites (DAMs) between the treated and control samples.
- Pathway Analysis:
 - Perform pathway enrichment analysis on the identified DEGs and DAMs to elucidate the biological pathways affected by quinofumelin.

Conclusion

Y12196 (quinofumelin) is a potent inhibitor of Fusarium graminearum with a novel mode of action targeting the pyrimidine biosynthesis pathway. Its efficacy against mycelial growth, spore germination, and mycotoxin production makes it a valuable candidate for the management of Fusarium head blight. The detailed protocols and data presented in this guide provide a solid

foundation for researchers and professionals in the field of antifungal drug development to further investigate and utilize this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum -PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Fusarium: A Practical Approach PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Y12196 (Quinofumelin): A Technical Guide on its Antifungal Activity Against Fusarium graminearum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13902968#y12196-activity-against-fusarium-graminearum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com